molecular formula C8H12O3 B1454008 3-Methyl-2-(prop-2-ynyloxy)butanoic acid CAS No. 1092298-98-0

3-Methyl-2-(prop-2-ynyloxy)butanoic acid

Cat. No.: B1454008
CAS No.: 1092298-98-0
M. Wt: 156.18 g/mol
InChI Key: XDGNGSQDMFJORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(prop-2-ynyloxy)butanoic acid is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . More detailed structural information, such as 2D or 3D molecular structures, might be available in specialized chemical databases or software.

Scientific Research Applications

Flavor Compound Formation in Foods
Branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal are crucial flavor compounds in various food products. The production and breakdown of these compounds from amino acids have been extensively reviewed, focusing on their formation at the metabolic, microbial, and compositional levels. This research provides insights into controlling the formation of desired aldehyde levels in food products (Smit, Engels, & Smit, 2009).

Herbicide Sorption to Soil and Organic Matter
Studies on sorption experiments for phenoxy herbicides, including 2,4-dichlorophenoxyacetic acid and its analogs, highlight the relevance of soil parameters like pH and organic carbon content in the sorption process. These findings emphasize the importance of soil and mineral interactions in herbicide behavior, contributing to a better understanding of environmental safety and pollution control (Werner, Garratt, & Pigott, 2012).

Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid, derived from biomass, is identified as a versatile building block for synthesizing value-added chemicals. Its application in drug synthesis showcases its potential in medicine, highlighting its role in reducing drug synthesis costs and simplifying processes. This review covers levulinic acid's utility in cancer treatment, medical materials, and as a linker for pharmaceutical reagents, underscoring its significance in advancing green chemistry and pharmaceuticals (Zhang et al., 2021).

Methionine Supplements in Animal Nutrition
The bioefficacy of methionine sources, including their chemical and metabolic aspects, is critically reviewed. Understanding the differential absorption and metabolism of methionine supplements like HMTBA and DL-Met provides insights into optimizing animal nutrition strategies. This research contributes to a more efficient use of methionine supplements in feed formulations, enhancing growth performance in monogastric animals (Vázquez-Añón et al., 2017).

Parabens in Aquatic Environments
The review on the occurrence, fate, and behavior of parabens, including methyl and propyl parabens, in aquatic environments addresses concerns about their potential as weak endocrine disrupters. Despite their widespread use and biodegradability, parabens persist in surface waters and sediments, raising questions about their environmental impact and the effectiveness of wastewater treatment processes (Haman et al., 2015).

Properties

IUPAC Name

3-methyl-2-prop-2-ynoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-5-11-7(6(2)3)8(9)10/h1,6-7H,5H2,2-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGNGSQDMFJORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-(prop-2-ynyloxy)butanoic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-(prop-2-ynyloxy)butanoic acid
Reactant of Route 3
Reactant of Route 3
3-Methyl-2-(prop-2-ynyloxy)butanoic acid
Reactant of Route 4
Reactant of Route 4
3-Methyl-2-(prop-2-ynyloxy)butanoic acid
Reactant of Route 5
Reactant of Route 5
3-Methyl-2-(prop-2-ynyloxy)butanoic acid
Reactant of Route 6
Reactant of Route 6
3-Methyl-2-(prop-2-ynyloxy)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.